4-{[4-(2-Bromoethoxy)phenyl]sulfonyl}morpholine

LogP Lipophilicity Medicinal Chemistry

4-{[4-(2-Bromoethoxy)phenyl]sulfonyl}morpholine (CAS 874754-28-6) is a morpholine-based aryl sulfonamide bearing a 2-bromoethoxy substituent on the phenyl ring. This compound belongs to the broader class of 4-(phenylsulfonyl)morpholine derivatives that have been investigated as pharmacophores for anticancer and antimicrobial applications.

Molecular Formula C12H16BrNO4S
Molecular Weight 350.23
CAS No. 874754-28-6
Cat. No. B2698084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[4-(2-Bromoethoxy)phenyl]sulfonyl}morpholine
CAS874754-28-6
Molecular FormulaC12H16BrNO4S
Molecular Weight350.23
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCCBr
InChIInChI=1S/C12H16BrNO4S/c13-5-8-18-11-1-3-12(4-2-11)19(15,16)14-6-9-17-10-7-14/h1-4H,5-10H2
InChIKeyRNGPYGSMWJMZME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[4-(2-Bromoethoxy)phenyl]sulfonyl}morpholine (CAS 874754-28-6): Procurement-Relevant Structural and Physicochemical Baseline


4-{[4-(2-Bromoethoxy)phenyl]sulfonyl}morpholine (CAS 874754-28-6) is a morpholine-based aryl sulfonamide bearing a 2-bromoethoxy substituent on the phenyl ring. This compound belongs to the broader class of 4-(phenylsulfonyl)morpholine derivatives that have been investigated as pharmacophores for anticancer and antimicrobial applications . The bromoethoxy group provides a versatile handle for nucleophilic substitution reactions, enabling downstream functionalization . Computed physicochemical properties include a LogP of 2.50 and a polar surface area (PSA) of 64.22 Ų, which position this compound as a moderately lipophilic building block suitable for medicinal chemistry optimization .

Why 4-{[4-(2-Bromoethoxy)phenyl]sulfonyl}morpholine Cannot Be Interchanged with Unsubstituted or Other Haloalkoxy Analogs


Substituting 4-{[4-(2-Bromoethoxy)phenyl]sulfonyl}morpholine with the unsubstituted parent 4-(phenylsulfonyl)morpholine or with chloro-/fluoro-ethoxy analogs introduces significant differences in lipophilicity, reactivity, and biological profile. The 2-bromoethoxy moiety increases LogP by approximately 1 log unit versus the parent compound, enhancing membrane permeability potential but also altering solubility and protein binding characteristics . Critically, the bromine atom serves as a superior leaving group in nucleophilic substitution reactions compared to chlorine or fluorine, enabling efficient downstream derivatization to azides, amines, or thiols—a key consideration for synthetic route design . Biological activity data from the 4-(phenylsulfonyl)morpholine class demonstrate that MIC values (≥1024 µg/mL for all tested microorganisms) and anticancer IC50 values (0.90 µM for derivative GL24) are highly sensitive to substituent modifications, meaning generic substitution without experimental validation carries significant risk of potency loss or altered selectivity .

Quantitative Differentiation Evidence for 4-{[4-(2-Bromoethoxy)phenyl]sulfonyl}morpholine vs. Closest Analogs


Computed Lipophilicity (LogP) Advantage vs. Unsubstituted 4-(Phenylsulfonyl)morpholine

The 2-bromoethoxy substituent significantly increases computed lipophilicity relative to the unsubstituted parent 4-(phenylsulfonyl)morpholine. The target compound exhibits a LogP of 2.50 , while the parent compound has an estimated LogP of approximately 1.2–1.5 based on database predictions . This ~1 log unit increase is consistent with the addition of a bromoalkoxy chain and translates to an approximately 10-fold higher octanol-water partition coefficient, which may enhance membrane permeability for intracellular target engagement.

LogP Lipophilicity Medicinal Chemistry ADME

Nucleophilic Substitution Reactivity Advantage: Bromine vs. Chlorine Leaving Group in 2-Haloethoxy Analogs

The bromine atom in the 2-bromoethoxy group is a substantially better leaving group than chlorine in SN2-type nucleophilic substitution reactions. Kinetic studies on halogen exchange in substituted benzenesulfonyl systems demonstrate that bromide ions are displaced approximately 3–10 times faster than chloride ions under comparable conditions, depending on the electronic nature of the aryl substituent . This reactivity differential translates to higher conversion rates and shorter reaction times when using the bromoethoxy derivative for azide displacement (e.g., Staudinger or CuAAC click chemistry) or amine/thiol conjugation.

Nucleophilic Substitution Leaving Group Synthetic Chemistry Click Chemistry

Antimicrobial Modulation Activity of the 4-(Phenylsulfonyl)morpholine Pharmacophore Class: Baseline MIC and Modulatory Potential

The parent compound 4-(phenylsulfonyl)morpholine has been systematically evaluated for antimicrobial and antibiotic-modulating activity against multi-resistant strains . The compound alone displayed MIC values of ≥1024 µg/mL against all tested microorganisms (Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Candida spp.), indicating negligible intrinsic antimicrobial activity. However, when combined with amikacin at a sub-inhibitory concentration of 128 µg/mL (MIC 1/8), it reduced the amikacin MIC against P. aeruginosa 03 from 312.5 µg/mL to 39.06 µg/mL—an 8-fold potentiation . The 2-bromoethoxy derivative may exhibit altered modulation profiles due to its increased lipophilicity, though direct comparative data are not yet available.

Antimicrobial MIC Antibiotic Modulation Multidrug Resistance

Anticancer Pharmacophore Validation: Potency of 4-(Phenylsulfonyl)morpholine Derivatives Against Triple-Negative Breast Cancer

A series of 23 novel 4-(phenylsulfonyl)morpholine derivatives were synthesized and screened against MDA-MB-231 triple-negative breast cancer (TNBC) cells using a phenotypic drug discovery approach . The most potent derivative, GL24 (4m), exhibited an IC50 of 0.90 µM, inducing cell-cycle arrest and apoptosis through ER stress-dependent tumor suppressive signals, including unfolded protein response (UPR), p53 pathway, and G2/M checkpoint activation . While the specific contribution of a 2-bromoethoxy substituent was not evaluated in this study, the structure-activity relationship (SAR) demonstrates that substituent modifications on the phenyl ring dramatically alter potency, with aliphatic derivatives showing very high IC50 values and reduced efficacy .

Triple-Negative Breast Cancer IC50 Phenotypic Drug Discovery Apoptosis

Commercial Availability and Purity Benchmarking Against Closest Vendor-Listed Analogs

4-{[4-(2-Bromoethoxy)phenyl]sulfonyl}morpholine (CAS 874754-28-6) is commercially available from multiple suppliers at a minimum purity specification of 95% . The closely related unsubstituted parent 4-(phenylsulfonyl)morpholine (CAS 5033-21-6) is widely stocked at 97-98% purity, while the chloroethoxy analog is not routinely listed by major suppliers, indicating that the bromoethoxy derivative occupies a distinct and accessible niche in the supply chain. The bromoethoxy compound serves as a direct precursor to azidoethoxy and aminoethoxy derivatives via straightforward nucleophilic displacement, offering synthetic versatility not provided by the parent compound.

Procurement Purity Building Block Supplier Comparison

Recommended Application Scenarios for 4-{[4-(2-Bromoethoxy)phenyl]sulfonyl}morpholine Based on Quantitative Evidence


Synthesis of Click Chemistry Probes and Bioconjugates via Azide Displacement

The bromoethoxy group undergoes efficient nucleophilic substitution with sodium azide to yield the corresponding 2-azidoethoxy derivative, a versatile intermediate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry . The 3- to 10-fold rate advantage of bromide over chloride displacement (Section 3, Evidence Item 2) translates to higher yields and reduced reaction times, making this compound a preferred precursor for generating clickable morpholine-sulfonamide probes for target identification or PROTAC linker installation.

Medicinal Chemistry Lead Diversification Leveraging the 4-(Phenylsulfonyl)morpholine Pharmacophore

Given the validated anticancer activity of the 4-(phenylsulfonyl)morpholine scaffold (IC50 = 0.90 µM for GL24 against MDA-MB-231 TNBC cells ), 4-{[4-(2-Bromoethoxy)phenyl]sulfonyl}morpholine can serve as a key intermediate for late-stage diversification. The bromine handle allows rapid introduction of amine, thiol, or heterocycle substituents to explore SAR around the phenyl ring, where even modest changes produce >10-fold variations in potency (Section 3, Evidence Item 4).

Antibiotic Resistance Modulation Studies with Functionalization Potential

The parent pharmacophore has demonstrated 8-fold potentiation of amikacin against multidrug-resistant P. aeruginosa . The bromoethoxy derivative can be further functionalized to install cationic or hydrophobic groups aimed at enhancing membrane interaction, potentially improving the modulatory activity. The increased LogP (+1.0 log unit vs. parent; Section 3, Evidence Item 1) may enhance penetration of the Gram-negative outer membrane.

Building Block for Custom Sulfonamide Library Synthesis

With commercial availability at 95% purity from multiple suppliers and a reactive bromine handle, this compound is well-suited as a core building block for parallel synthesis of sulfonamide libraries. The sulfonyl morpholine core provides conformational constraint and hydrogen-bonding capacity, while the bromoethoxy arm enables diverse nucleophile incorporation, facilitating the generation of screening collections for phenotypic or target-based assays.

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